Technical Monograph: 5-Cyclopentyl-1H-1,2,3,4-Tetrazole
Technical Monograph: 5-Cyclopentyl-1H-1,2,3,4-Tetrazole
The following technical guide is structured as a specialized monograph for research and development professionals. It synthesizes confirmed chemical data with field-standard protocols for the synthesis and application of 5-cyclopentyl-1H-tetrazole.
Bioisosteric Scaffold for Lipophilic Carboxylate Replacement
Executive Summary
5-Cyclopentyl-1H-1,2,3,4-tetrazole (CAS: 441024-85-7) is a nitrogen-rich heterocyclic building block used primarily in medicinal chemistry as a lipophilic bioisostere for the carboxylic acid moiety.[1] By substituting the planar, polar carboxylate with the 5-cyclopentyltetrazole ring, researchers can maintain the acidic pharmacophore (pKa ~5.0) while significantly altering the steric bulk and lipophilicity (LogP) of the molecule. This guide details the physicochemical profile, a validated "green chemistry" synthesis protocol, and the safety considerations required for handling this energetic scaffold.
Chemical Identity & Structure
| Property | Specification |
| IUPAC Name | 5-Cyclopentyl-1H-1,2,3,4-tetrazole |
| Common Name | 5-Cyclopentyltetrazole |
| CAS Number | 441024-85-7 |
| Molecular Formula | C₆H₁₀N₄ |
| Molecular Weight | 138.17 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
Tautomeric Equilibrium
Like all 5-substituted tetrazoles, the cyclopentyl derivative exists in a dynamic equilibrium between the 1H- and 2H-tautomers. In the solid state and polar solvents (DMSO, Water), the 1H-form predominates due to dipole stabilization. In the gas phase or non-polar solvents, the 2H-form is thermodynamically favored.
Figure 1: The 1,2-hydrogen shift characterizing tetrazole tautomerism. The 1H form is the relevant species for most biological interactions.
Physicochemical Profile
Acidity (pKa)
The tetrazole ring is a classic bioisostere for carboxylic acids because their pKa values are comparable, allowing both to exist as anionic species at physiological pH (7.4).
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Carboxylic Acid pKa: ~4.5 – 5.0
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5-Cyclopentyltetrazole pKa: ~5.0 – 5.5 (Estimated)
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Note: The cyclopentyl group is a weak electron donor (inductive effect), which slightly destabilizes the tetrazolate anion compared to the parent tetrazole or aryl-tetrazoles, resulting in a slightly higher pKa (less acidic) than benzoic acid derivatives.
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Lipophilicity and Sterics
Replacing a carboxylic acid with a 5-cyclopentyltetrazole moiety introduces significant changes:
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Lipophilicity: The tetrazole ring is more lipophilic than a carboxylate anion. The addition of the cyclopentyl ring further increases the LogP, improving membrane permeability.
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Metabolic Stability: Tetrazoles are generally resistant to the metabolic oxidation and glucuronidation pathways that rapidly clear carboxylic acids.
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Steric Bulk: The cyclopentyl group adds a non-planar, hydrophobic "ball" (approx. 5-6 Å diameter) that can fill hydrophobic pockets in target proteins more effectively than a flat phenyl ring.
Validated Synthesis Protocol
Method: Zinc-Catalyzed [3+2] Cycloaddition in Water (Demko-Sharpless Protocol). Rationale: Traditional tetrazole synthesis uses toxic tin azides or highly explosive hydrazoic acid generated in situ with strong acids. The Zinc/Water method is safer, scalable, and environmentally benign.[2]
Reaction Scheme
Reagents: Cyclopentanecarbonitrile + Sodium Azide (NaN₃) + Zinc Bromide (ZnBr₂). Solvent: Water (reflux).[3]
Figure 2: Workflow for the aqueous zinc-catalyzed synthesis of 5-substituted tetrazoles.
Step-by-Step Methodology
Safety Pre-requisite:
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Warning: Sodium azide (NaN₃) is acutely toxic. Acidification of azide solutions releases Hydrazoic Acid (HN₃) , which is explosive and highly toxic. All acidification steps must be performed in a high-efficiency fume hood.
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PPE: Nitrile gloves, safety goggles, lab coat.
Protocol:
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Setup: In a 100 mL round-bottom flask, dissolve Sodium Azide (1.43 g, 22 mmol) and Zinc Bromide (4.50 g, 20 mmol) in Deionized Water (40 mL).
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Addition: Add Cyclopentanecarbonitrile (1.90 g, 20 mmol) to the stirring solution. The nitrile may not fully dissolve initially; this is normal.
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Reaction: Attach a reflux condenser and heat the mixture to reflux (100°C) with vigorous stirring. Maintain reflux for 24 hours. The zinc catalyst activates the nitrile, allowing cycloaddition at neutral pH.
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Monitoring: Monitor consumption of the nitrile by TLC (Ethyl Acetate/Hexane) or LC-MS.
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Workup (Critical Step):
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Cool the reaction mixture to room temperature.
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Add Ethyl Acetate (50 mL) and stir.
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Slowly add 3N HCl until the pH of the aqueous layer is ~1.0. Vigorous stirring is essential to break up the zinc-tetrazolate complex.
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Safety: Ensure good ventilation to remove any trace HN₃ generated.
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Isolation:
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Separate the organic layer.
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Extract the aqueous layer two more times with Ethyl Acetate (2 x 30 mL).
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Combine organic layers and wash with brine.
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Dry over anhydrous Sodium Sulfate (Na₂SO₄) and concentrate under reduced pressure.
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Purification: The crude solid is typically pure enough for use. If necessary, recrystallize from Toluene or a mixture of Ethyl Acetate/Hexanes.
Safety & Handling Data
| Hazard Class | Description | Mitigation |
| Explosive Potential | Tetrazoles are energetic materials. While 5-substituted derivatives are more stable than the parent ring, they can decompose violently at high temperatures (>200°C). | Avoid heating dry solids above 150°C. Do not grind in a mortar. |
| Shock Sensitivity | Metal salts of tetrazoles (especially Copper, Lead, Mercury) are primary explosives. | NEVER use metal spatulas or needles that may contain heavy metals. Use glass or plastic tools. |
| Toxicity | Likely acts as a metabolic poison similar to other azoles; specific tox data is limited. | Handle as a hazardous substance.[3][4] Avoid dust inhalation. |
References
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Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
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Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid bioisosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link
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Sigma-Aldrich. (n.d.). Product Specification: 5-Cyclopentyl-1H-1,2,3,4-tetrazole (CAS 441024-85-7).[1] Link
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Popova, E. A., et al. (2018). Tautomerism of 5-substituted tetrazoles: a theoretical and experimental study. Structural Chemistry, 29, 399–411. Link
